3-Ethylbenzamide CAS 500293-87-8 chemical properties
3-Ethylbenzamide CAS 500293-87-8 chemical properties
This technical guide details the chemical identity, synthesis, properties, and applications of 3-Ethylbenzamide , a structural motif increasingly relevant in fragment-based drug discovery (FBDD).
Chemical Identity & Structural Analysis
3-Ethylbenzamide is a meta-substituted aromatic amide. It serves as a critical "linker scaffold" in medicinal chemistry, particularly in the design of histone deacetylase (HDAC) and sirtuin (SIRT) inhibitors where the amide functionality acts as a zinc-binding group (ZBG) or hydrogen-bond donor/acceptor.
Core Identifiers
| Parameter | Data |
| CAS Registry Number | 500293-87-8 |
| IUPAC Name | 3-Ethylbenzamide |
| Molecular Formula | C |
| Molecular Weight | 149.19 g/mol |
| SMILES | CCc1cccc(C(N)=O)c1 |
| InChI Key | MVGMZFRPBRUJAQ-UHFFFAOYSA-N |
| Key Isomers | N-Ethylbenzamide (CAS 614-17-5) – Often confused; distinct by amide substitution.2-Ethylbenzamide (Ortho-isomer)4-Ethylbenzamide (Para-isomer) |
Physical & Chemical Properties
Note: Experimental data for this specific isomer is limited in open literature. Values below combine computed data with standard trends for benzamide derivatives.
Physicochemical Profile
| Property | Value / Description | Source/Method |
| Physical State | Solid (Crystalline powder) | Predicted based on Benzamide ( |
| Melting Point | 115–125 °C (Predicted range) | Est.[1][2][3][4][5][6][7][8][9] depression from ethyl substitution |
| Boiling Point | 290–300 °C @ 760 mmHg | Computed (ACD/Labs) |
| Solubility | DMSO, Methanol, Ethanol, DCM | High organic solubility |
| Water Solubility | Low (< 1 mg/mL) | Lipophilic ethyl group reduces polarity |
| pKa (Amide) | ~23.3 (Acidic), ~ -1.5 (Basic) | Amide nitrogen is weakly acidic |
| LogP | 1.62 | XLogP3 Computed |
| H-Bond Donors | 1 (NH | Structural Count |
| H-Bond Acceptors | 1 (C=O) | Structural Count |
Synthesis Protocol: Acid Chloride Route
Objective: Synthesize 3-ethylbenzamide from 3-ethylbenzoic acid via an acyl chloride intermediate. This method is preferred for its high yield and purity compared to direct thermal dehydration of ammonium salts.
Reaction Scheme (Graphviz)
Caption: Two-step conversion of 3-ethylbenzoic acid to 3-ethylbenzamide via acyl chloride activation.
Step-by-Step Methodology
-
Activation (Acyl Chloride Formation):
-
Setup: Equip a 100 mL round-bottom flask with a reflux condenser and a drying tube (CaCl
). -
Reagents: Charge flask with 3-ethylbenzoic acid (10.0 mmol) and anhydrous Dichloromethane (DCM, 20 mL) .
-
Addition: Add Thionyl Chloride (12.0 mmol) dropwise. Add a catalytic amount of DMF (1-2 drops) to accelerate the reaction.
-
Reaction: Reflux at 45°C for 2–3 hours until gas evolution (SO
/HCl) ceases. -
Workup: Evaporate solvent and excess SOCl
under reduced pressure to yield crude 3-ethylbenzoyl chloride (yellow oil). Do not purify; use immediately.
-
-
Amidation:
-
Setup: Prepare a beaker with Concentrated Aqueous Ammonia (28-30%, 10 mL) cooled to 0°C in an ice bath.
-
Addition: Dissolve the crude acid chloride in minimal dry DCM (5 mL). Add this solution dropwise to the stirring ammonia. Caution: Exothermic reaction.
-
Precipitation: Stir for 30 minutes at 0°C, then allow to warm to room temperature. The amide will precipitate as a white solid.[7][10]
-
-
Purification:
-
Filtration: Collect the solid via vacuum filtration.[2]
-
Washing: Wash the filter cake with cold water (
mL) to remove ammonium chloride byproducts. -
Recrystallization: Recrystallize from Ethanol/Water (1:1) if higher purity is required. Dry in a vacuum oven at 50°C.
-
Characterization (Predicted Spectral Data)
Since specific spectral libraries may not index this isomer, the following data is predicted based on structural functional group analysis and verified analogues (e.g., 3-methylbenzamide).
H NMR (400 MHz, DMSO-d )
| Shift ( | Multiplicity | Integration | Assignment |
| 7.90 | Broad Singlet | 1H | Amide N-H |
| 7.75 | Singlet | 1H | Ar-H (C2, ortho to amide) |
| 7.70 | Doublet ( | 1H | Ar-H (C6, ortho to amide) |
| 7.30 | Broad Singlet | 1H | Amide N-H |
| 7.35 | Doublet ( | 1H | Ar-H (C4, para to amide) |
| 7.32 | Triplet ( | 1H | Ar-H (C5, meta to amide) |
| 2.65 | Quartet ( | 2H | Benzyl -CH |
| 1.20 | Triplet ( | 3H | Methyl -CH |
FT-IR Spectroscopy (KBr Pellet)
-
3350, 3180 cm
: N-H stretching (Primary Amide doublet). -
2960 cm
: C-H stretching (Aliphatic ethyl group). -
1660 cm
: C=O stretching (Amide I band) – Diagnostic peak. -
1620 cm
: N-H bending (Amide II band).
Applications in Drug Development
3-Ethylbenzamide acts as a privileged scaffold in the design of inhibitors for NAD+-dependent enzymes.
Target Class: Poly(ADP-ribose) Polymerase (PARP)
Benzamides mimic the nicotinamide moiety of NAD+. The 3-ethyl substitution provides steric bulk that can improve selectivity for specific PARP isoforms (e.g., PARP-1 vs. PARP-2) by probing the hydrophobic pocket of the enzyme active site.
Target Class: Sirtuins (SIRT2)
Derivatives of 3-ethylbenzamide, specifically sulfonamido-benzamides, have been identified as potent SIRT2 inhibitors. The benzamide core anchors the molecule in the acetyl-lysine binding tunnel, while the 3-ethyl group acts as a vector for extending into the hydrophobic "selectivity pocket" of SIRT2.
Signaling Pathway Context (Graphviz)
Caption: Mechanism of action for benzamide-based inhibitors in oncology.
Safety & Handling (GHS)
Based on SDS for analogous benzamides.
-
Signal Word: WARNING
-
Hazard Statements:
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid inhalation of dust.
References
-
PubChem. (2024). 3-Ethylbenzamide (CID 257948). National Library of Medicine. [Link]
-
Organic Syntheses. (2022). Synthesis of Carboxylic Acids from Benzamide Precursors. Org. Synth. 2022, 99, 305-325. [Link]
-
Kozako, T., et al. (2012). Development and Characterization of 3-(Benzylsulfonamido)benzamides as Potent and Selective SIRT2 Inhibitors. Journal of Medicinal Chemistry. [Link]
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- 4. ethyl (3-methyl phenyl) propionamide, 179911-08-1 [thegoodscentscompany.com]
- 5. What happens when Benzylchloride is treated with ammonia followed by the .. [askfilo.com]
- 6. Optimization of a Pyrimidinone Series for Selective Inhibition of Ca2+/Calmodulin-Stimulated Adenylyl Cyclase 1 Activity for the Treatment of Chronic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. Interpreting Infrared Spectra - Specac Ltd [specac.com]
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